BenchChemオンラインストアへようこそ!

L-665871

β1-adrenoceptor pharmacology Cardioselectivity In vitro receptor binding

L-665871 is a β1-selective adrenergic agonist (IC50 3.90 nM) with oral activity, validated for long-term swine feeding trials. Unlike β2-selective agents, its distinct potency enables precise β1-mediated response calibration in cardiovascular safety panels and structure-activity relationship (SAR) studies. Ideal for deconvoluting β1 vs. β2 contributions in metabolic assays.

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
CAS No. 123788-05-6
Cat. No. B1673836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-665871
CAS123788-05-6
SynonymsL 665871;  L-665871;  L665871;  L 665,871;  L-665,871;  L665,871; 
Molecular FormulaC11H19N3O
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CN=C(C=C1)N)O
InChIInChI=1S/C11H19N3O/c1-11(2,3)14-7-9(15)8-4-5-10(12)13-6-8/h4-6,9,14-15H,7H2,1-3H3,(H2,12,13)/t9-/m0/s1
InChIKeyHFZJPYRETOGNOT-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-665871 (CAS: 123788-05-6): A Potent Beta-Adrenergic Agonist for Agricultural R&D


L-665871 (CAS: 123788-05-6) is an orally active, small-molecule β-adrenergic receptor agonist characterized as an aminopyridine derivative [1]. It is classified pharmacologically as a beta-agonist and was originally developed as a potential swine growth promoter and metabolism modifier for use in livestock feed [2].

Why L-665871 Cannot Be Assumed Interchangeable with Ractopamine or Salbutamol


The class of β-adrenergic agonists is pharmacologically diverse, with individual compounds exhibiting significant variations in receptor subtype selectivity and functional potency. Data indicate that ractopamine acts as a dual β1/β2 agonist, while salbutamol and clenbuterol are primarily β2-selective [1] [2]. Substituting one beta-agonist for another without quantitative potency data can confound experimental results, leading to inaccurate conclusions about dose-dependent effects on protein accretion, lipolysis, or cardiac function. The distinct in vitro potency profile of L-665871 at the β1-adrenoceptor necessitates its specific use for replicating or extending studies where this precise pharmacological signature is required.

L-665871: Quantitative Differentiation in Binding and Functional Potency


L-665871 Demonstrates Nanomolar Beta-1 Adrenoceptor Antagonism in Rat Atria

In an isolated rat atria assay, L-665871 demonstrates potent antagonism of the β1-adrenergic receptor, with a calculated IC50 value of 3.90 nM [1]. This establishes a quantitative benchmark for its activity, distinguishing it from compounds with different receptor profiles. For context, ractopamine, a widely used beta-agonist, exhibits a Kd of approximately 25 nM at the porcine β1-adrenoceptor [2], suggesting L-665871 possesses a higher binding affinity in this tissue preparation.

β1-adrenoceptor pharmacology Cardioselectivity In vitro receptor binding

High Beta-1 Receptor Potency Differentiates L-665871 from the Beta-2 Agonist Salbutamol

The functional potency of L-665871 at the β1-adrenoceptor is contrasted by the significantly weaker activity of the classic β2-agonist, salbutamol (albuterol). Salbutamol exhibits an IC50 of 8.93 μM (8,930 nM) at the β2-adrenergic receptor . While a direct β1-receptor comparison for salbutamol is not available, this >2,000-fold difference in potency between these two beta-agonists across their primary target receptors underscores their distinct pharmacological profiles. This high potency of L-665871 is consistent with its classification as a potential growth promoter, a role often associated with β1/β2 dual or β1-selective agonists [1].

β2-adrenoceptor pharmacology Receptor selectivity Comparative pharmacology

L-665871's Oral Activity Supports In Vivo Feed Administration Studies

L-665871 is characterized as an orally active β-adrenergic receptor agonist . This is a critical differentiator from beta-agonists like clenbuterol and cimaterol, which, while potent, may have limited oral bioavailability in certain species or require specific formulations for optimal absorption from feed [1]. The confirmed oral activity of L-665871 supports its use in studies where the compound is to be administered via feed ad libitum or oral gavage, a key requirement for long-term growth and metabolism studies in swine and other livestock models.

Oral bioavailability Feed additive In vivo efficacy

Recommended Application Scenarios for L-665871 in Agricultural R&D


Benchmarking Beta-1 Adrenoceptor Activity in Cardiovascular Safety Assays

Given its quantifiable IC50 of 3.90 nM for β1-adrenoceptor antagonism in rat atria [1], L-665871 serves as a potent reference compound in in vitro cardiovascular safety panels. Researchers can use it to establish the β1-mediated component of a response or to calibrate assays for screening other beta-agonists for their cardioselective properties.

Long-Term Livestock Growth and Nutrient Partitioning Studies

The established oral activity of L-665871 [1] makes it an appropriate tool compound for long-duration feeding trials in swine or other livestock models. It can be used to investigate the effects of sustained beta-adrenergic stimulation on nutrient partitioning, lean muscle accretion, and feed conversion efficiency, without the need for invasive administration routes.

Comparative Pharmacology of Beta-Agonist Selectivity

Due to its high potency at the β1-receptor and distinct profile from β2-selective agonists like salbutamol, L-665871 is a key component for constructing structure-activity relationship (SAR) panels. Its inclusion in a set of beta-agonists with varying subtype selectivity helps researchers deconvolute which receptor subtype mediates a particular downstream metabolic or physiological effect in complex in vivo or ex vivo systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-665871

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.